

Step-by-step protocol for 4-Hydroxy-6-methylnicotinic acid synthesis.

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Compound of Interest

Compound Name: 4-Hydroxy-6-methylnicotinic acid

Cat. No.: B1337402

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Synthesis Protocol for 4-Hydroxy-6-methylnicotinic Acid

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This document provides a detailed two-step protocol for the synthesis of **4-Hydroxy-6-methylnicotinic acid** (CAS: 67367-33-3). The synthesis proceeds via a Guareschi-Thorpe condensation to form a cyanopyridone intermediate, followed by acid-catalyzed hydrolysis to yield the final product.

Safety Precautions

Hazard Assessment: The final product, **4-Hydroxy-6-methylnicotinic acid**, is classified as a skin and eye irritant and may cause respiratory irritation. Reactants and solvents used in this protocol, such as ethyl acetoacetate, cyanoacetamide, piperidine, and concentrated sulfuric acid, have their own specific hazards. Concentrated sulfuric acid is highly corrosive. Piperidine is flammable, toxic, and corrosive.

Personal Protective Equipment (PPE): At all stages of this protocol, researchers must wear appropriate PPE, including:

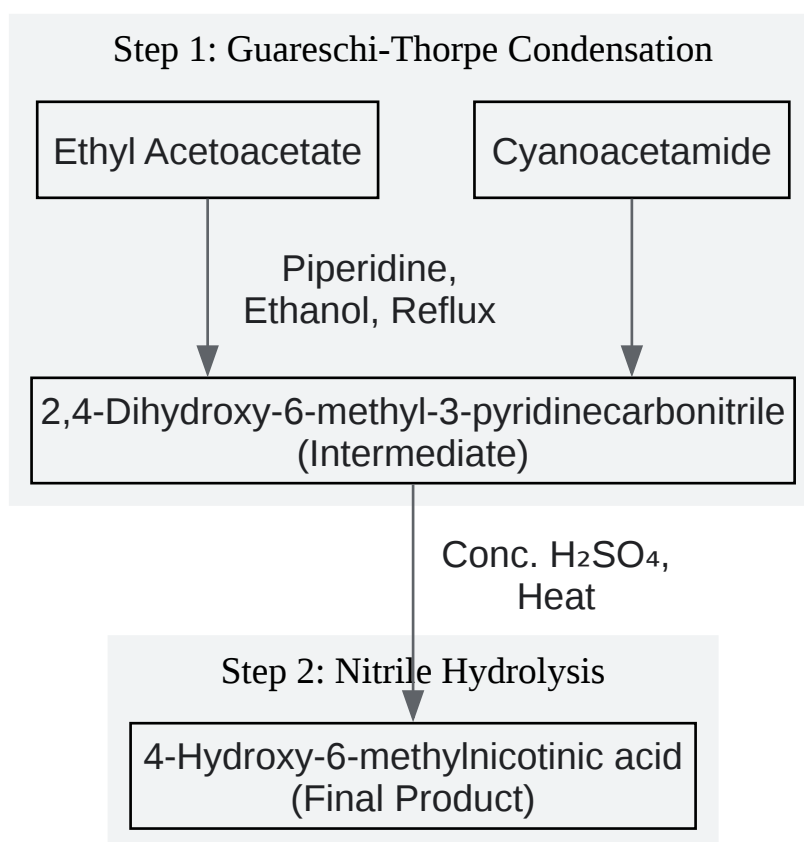
- Chemical-resistant gloves (nitrile or neoprene)
- Safety goggles or a face shield

- A flame-resistant lab coat
- Closed-toe shoes

Work Environment: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust. An emergency eyewash station and safety shower must be readily accessible.

Synthetic Workflow

The synthesis is a two-step process starting from common laboratory reagents.



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Caption: Two-step synthesis of **4-Hydroxy-6-methylnicotinic acid**.

Experimental Protocols

Step 1: Synthesis of 2,4-Dihydroxy-6-methyl-3-pyridinecarbonitrile (Intermediate)

This procedure is adapted from the synthesis of analogous 3-cyano-2-pyridones.[1] The reaction involves the base-catalyzed condensation of ethyl acetoacetate and cyanoacetamide.

Reagents and Materials:

| Reagent | M.W. (g/mol) | Amount | Moles | Molar Ratio |
|---------------------------|----------------|-------------------------|-------------|-------------|
| Ethyl acetoacetate | 130.14 | 13.0 g (11.8 mL) | 0.10 | 1.0 |
| Cyanoacetamide | 84.08 | 8.4 g | 0.10 | 1.0 |
| Piperidine | 85.15 | 1.0 mL | ~0.01 | 0.1 |
| Ethanol (95%) | 46.07 | 50 mL | - | - |

| Hydrochloric acid (conc.) | 36.46 | As needed | - | - |

Procedure:

- Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
- To the flask, add ethanol (50 mL), ethyl acetoacetate (13.0 g), and cyanoacetamide (8.4 g).
- Stir the mixture to dissolve the solids.
- Add piperidine (1.0 mL) to the solution. The piperidine acts as a base catalyst.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. A precipitate should form.
- Acidify the cooled mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will ensure complete precipitation of the product.

- Collect the solid product by vacuum filtration.
- Wash the collected solid with two portions of cold water (2x 20 mL) and then with a small amount of cold ethanol.
- Dry the product, 2,4-dihydroxy-6-methyl-3-pyridinecarbonitrile, in a vacuum oven. The product is used in the next step without further purification.

Step 2: Synthesis of 4-Hydroxy-6-methylnicotinic Acid

This step involves the acid-catalyzed hydrolysis of the nitrile group of the intermediate to a carboxylic acid.^[2]

Reagents and Materials:

| Reagent | M.W. (g/mol) | Amount | Moles | Molar Ratio |
|---|----------------|--------|-------|-------------|
| 2,4-Dihydroxy-6-methyl-3-pyridinecarbonitrile | 150.14 | 15.0 g | 0.10 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 50 mL | ~0.92 | 9.2 |

| Deionized Water | 18.02 | 50 mL | - | - |

Procedure:

- Caution: This step involves the addition of concentrated acid to water and generates significant heat. Perform this in a fume hood and add the acid slowly while cooling.
- In a round-bottom flask, combine deionized water (50 mL) and concentrated sulfuric acid (50 mL) by slowly adding the acid to the water in an ice bath with constant stirring.
- To the cooled sulfuric acid solution, add the dried 2,4-dihydroxy-6-methyl-3-pyridinecarbonitrile intermediate (15.0 g) in portions.

- Equip the flask with a reflux condenser and heat the mixture in an oil bath to 100-110 °C.
- Maintain the reaction at this temperature for 2-3 hours. The hydrolysis of the nitrile will result in the evolution of ammonia (as ammonium sulfate).
- After the reaction period, allow the mixture to cool to room temperature.
- Carefully pour the cooled reaction mixture over crushed ice (~200 g) in a large beaker. A precipitate will form.
- Allow the ice to melt completely, then collect the solid product by vacuum filtration.
- Wash the crude product thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove any residual acid.
- Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure **4-Hydroxy-6-methylnicotinic acid**.
- Dry the final product in a vacuum oven.

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques. Expected characterization data can be compared with literature values.[3]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra can confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight (153.14 g/mol).[4]
- Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid O-H and C=O stretches.

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